2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide
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Description
2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C19H20FN5O2 and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : Compounds similar to 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide have been studied for their antimicrobial properties. For example, pyrazole derivatives have been shown to possess significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Synthesis of Heterocyclic Compounds : This compound is also relevant in the synthesis of novel heterocyclic compounds. Such compounds are of interest in organic chemistry due to their wide range of potential applications, including in the pharmaceutical industry. The synthesis of related pyrazole derivatives has been explored for the development of various biologically active molecules (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002).
Anticancer Potential : Some pyrazole derivatives, which are structurally related to this compound, have shown potential as anticancer agents. These compounds have been evaluated for their cytotoxicity and inhibitory activity against cancer cell lines, highlighting their potential in cancer research and therapy (Alam et al., 2016).
Synthesis of Isoxazolines and Isoxazoles : The compound is also relevant in the synthesis of isoxazolines and isoxazoles, which are important in medicinal chemistry. These derivatives have potential applications in drug discovery due to their biological activities (Rahmouni et al., 2014).
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-2-9-21-16(26)11-24-19(27)18-15(17(23-24)12-3-4-12)10-22-25(18)14-7-5-13(20)6-8-14/h5-8,10,12H,2-4,9,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINAGSQUVIKCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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